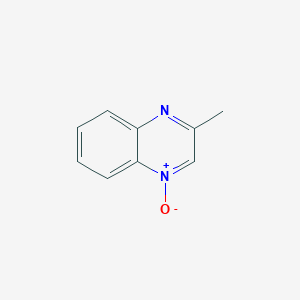

2-Methylquinoxaline 4-oxide

説明

Structure

3D Structure

特性

CAS番号 |

18916-45-5 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC名 |

3-methyl-1-oxidoquinoxalin-1-ium |

InChI |

InChI=1S/C9H8N2O/c1-7-6-11(12)9-5-3-2-4-8(9)10-7/h2-6H,1H3 |

InChIキー |

GENNPRIQHQRRPM-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2[N+](=C1)[O-] |

正規SMILES |

CC1=NC2=CC=CC=C2[N+](=C1)[O-] |

製品の起源 |

United States |

Overview of Quinoxaline N Oxides: Significance and Structural Context

Quinoxaline (B1680401) itself is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.gov The introduction of one or more N-oxide functionalities to the pyrazine ring dramatically alters the molecule's electronic properties and, consequently, its chemical behavior and biological interactions. nih.gov The N-oxide groups are strong electron-withdrawing groups, which polarize the quinoxaline ring system and influence its reactivity.

Quinoxaline N-oxides, particularly the 1,4-di-N-oxide (QdNO) derivatives, are a well-established class of compounds with a broad spectrum of biological activities. nih.govnih.gov Research has demonstrated their potential as antimicrobial, antitumoral, antiparasitic, and anti-inflammatory agents. nih.gov For instance, certain quinoxaline 1,4-di-N-oxides have shown potent activity against various pathogenic microorganisms, including bacteria and fungi. nih.govmdpi.com The mechanism of their antibacterial action is often linked to the bioreduction of the N-oxide groups within microbial cells, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov Furthermore, some derivatives have been investigated as hypoxia-selective anticancer agents, as the low-oxygen environment of tumors can facilitate their reduction to cytotoxic species. nih.gov

The position and nature of substituents on the quinoxaline ring, in addition to the N-oxide groups, play a crucial role in modulating biological activity. Studies on structure-activity relationships (SAR) have shown that even small modifications, such as the presence of a methyl group at the C2 or C3 position, can significantly enhance or alter the therapeutic properties of these compounds. mdpi.com

Historical Trajectory and Evolution of Research on 2 Methylquinoxaline 4 Oxide

The scientific journey into quinoxaline (B1680401) N-oxides began in the first half of the 20th century. A pivotal moment was the discovery of iodinin, a naturally occurring quinoxaline 1,4-dioxide with antibacterial properties, in 1938. This discovery sparked interest in the biological potential of this class of compounds. nih.gov

In the mid-20th century, synthetic chemists began to explore methods for preparing quinoxaline N-oxides. A significant breakthrough was the development of the Beirut reaction in 1965, which provided an efficient route for synthesizing quinoxaline 1,4-dioxides through the cyclization of benzofuroxans with enamines or β-dicarbonyl compounds. nih.govscielo.br Research from the 1960s indicates that investigations were also underway into the chemistry of quinoxaline mono-N-oxides. For example, a 1966 study detailed the reactions of 2-phenylquinoxaline (B188063) 4-oxide with Grignard reagents, demonstrating that the synthesis and reactivity of these specific mono-N-oxides were being actively explored. scielo.brnih.gov Another related study focused on the reactions of 3-ethoxy-2-methylquinoxaline 1-oxide, further highlighting the research interest in this subclass of compounds during that period. rsc.org

The parent compound for the N-oxide, 2-methylquinoxaline (B147225), can be synthesized by the condensation of o-phenylenediamine (B120857) with pyruvic aldehyde. byu.edu The oxidation of 2-methylquinoxaline can then lead to its N-oxide derivatives. Research into the reactions of 2-methylquinoxaline has been ongoing, exploring its potential as a building block for more complex heterocyclic systems. byu.edu

Fundamental Research Questions and Objectives in the Study of 2 Methylquinoxaline 4 Oxide

De Novo Synthesis Approaches

The creation of the 2-methylquinoxaline scaffold and its oxides from basic precursors is dominated by two primary strategies: cycloaddition reactions to form the N-oxide derivatives and condensation reactions to build the fundamental quinoxaline ring system.

Cycloaddition Reactions in the Formation of 2-Methylquinoxaline 1,4-Dioxide

Quinoxaline N-oxides, particularly the 1,4-dioxide which can be a precursor to the 4-oxide, are often synthesized through cycloaddition pathways. The Beirut reaction is a classic and highly effective method for this transformation.

The Beirut reaction, first reported in 1965, is a cornerstone for the synthesis of quinoxaline 1,4-dioxides. nih.gov This method involves the condensation of benzofuroxans (benzofurazan oxides) with compounds containing an activated methylene (B1212753) group, such as β-dicarbonyl compounds or enamines. nih.govnih.gov For the synthesis of 2-methylquinoxaline 1,4-dioxide, benzofuroxan (B160326) is reacted with a source of a methyl ketone moiety. For instance, reacting benzofuroxan with acetone (B3395972) in the presence of a base like pyrrolidine (B122466) yields 2-methylquinoxaline 1,4-dioxide. sdiarticle4.com

The reaction mechanism is understood to proceed through the nucleophilic attack of a carbanion, generated from the active methylene compound, on the benzofuroxan ring, leading to ring-opening and subsequent cyclization to form the quinoxaline 1,4-dioxide structure. nih.gov The choice of base and solvent can influence the reaction's outcome and yield. For example, using ammonia (B1221849) or piperidine (B6355638) as a catalyst in solvents like methanol (B129727) or chloroform (B151607) has been reported. sbq.org.br The reaction has been successfully used to prepare a variety of substituted 2-methylquinoxaline 1,4-dioxides by starting with substituted benzofuroxans. sdiarticle4.comsdiarticle4.com

Table 1: Examples of Beirut Reaction for Quinoxaline 1,4-Dioxide Synthesis

| Benzofuroxan Derivative | Methylene Compound | Catalyst/Solvent | Product | Yield | Reference |

| Benzofuroxan | Acetone | Pyrrolidine/Alcohol | 2-Methylquinoxaline 1,4-dioxide | - | sdiarticle4.com |

| 5-Chloro benzofuroxan | Acetone | Pyrrolidine/Alcohol | 6-Chloro-2-methylquinoxaline 1,4-dioxide | 62% | sdiarticle4.com |

| Benzofuroxan | Diethyl malonate | - | 2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide | 63.9% | nih.gov |

| Benzofuroxan | Dimethyl malonate | - | 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | 78.6% | nih.gov |

| Benzofuroxan | Malononitrile | - | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | - | nih.gov |

Modern synthetic methods have incorporated photocatalysis to achieve the synthesis and functionalization of quinoxaline N-oxides under mild, metal-free conditions. Visible-light-induced reactions offer an environmentally friendly alternative to traditional methods. rsc.org One approach involves the C-H alkylation of quinoxaline N-oxide using N-hydroxyphthalimide (NHPI) esters as alkyl radical precursors, catalyzed by an organic dye like Eosin Y. bohrium.com

The proposed mechanism involves the photocatalyst absorbing visible light and entering an excited state. bohrium.com This excited catalyst then engages in a single-electron transfer (SET) process with the NHPI ester to generate an alkyl radical. This radical adds to the C2 position of the quinoxaline N-oxide, followed by oxidation and deprotonation to yield the C2-alkylated product. bohrium.com

Furthermore, photocatalytic deoxygenation of quinoxaline 1,4-dioxides to their mono-N-oxide or parent quinoxaline forms has been achieved. A rhenium-based photocatalyst has proven effective for the rapid deoxygenation of quinoxaline N,N'-dioxide, yielding the reduced product in minutes. chemrxiv.org This method highlights the efficiency and control offered by photocatalysis in modifying the oxidation state of the quinoxaline core. chemrxiv.org

Condensation Reactions for Quinoxaline Skeleton Formation

The most traditional and widely used method for constructing the basic quinoxaline framework is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub

The synthesis of 2-methylquinoxaline typically involves the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like 2-oxopropionaldehyde (methylglyoxal). sapub.org This reaction is versatile and can be carried out under various conditions. encyclopedia.pub Researchers have employed microwave irradiation to accelerate the reaction, often leading to high yields and pure products without extensive purification. sapub.org The use of green chemistry principles is also evident, with reactions being performed in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. sapub.orgencyclopedia.pub

A range of catalysts have been developed to facilitate this condensation, including mild acidic reagents, iodine, and zinc triflate, which can promote the reaction at room temperature. sapub.orgencyclopedia.pub The choice of the carbonyl synthon dictates the substitution pattern of the resulting quinoxaline. For instance, reacting o-phenylenediamine with α-hydroxy ketones in the presence of a catalyst can also yield quinoxaline derivatives. arkat-usa.org

Table 2: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Diamine | Carbonyl Compound | Catalyst/Conditions | Product Type | Yield | Reference |

| o-Phenylenediamine | α-Dicarbonyls | Microwave, Ethanol | Substituted Quinoxalines | High | sapub.org |

| o-Phenylenediamine | 1,2-Diketones | Zinc triflate, Acetonitrile (B52724), RT | Substituted Quinoxalines | Up to 90% | encyclopedia.pub |

| o-Phenylenediamine | Benzil (B1666583) | Hexafluoroisopropanol (HFIP), RT | 2,3-Diphenylquinoxaline | 95% | encyclopedia.pub |

| o-Phenylenediamine | Benzil | Molybdophosphovanadates (MoVP), Toluene (B28343), RT | 2,3-Diphenylquinoxaline | 92% | nih.gov |

| o-Phenylenediamine | α-Hydroxy ketones | Acetic acid, Reflux | Substituted Quinoxalines | - | arkat-usa.org |

A novel and atom-efficient catalytic approach utilizes glycerol (B35011), a readily available and sustainable C3 source, for the synthesis of 2-methylquinoxaline derivatives. mdpi.comresearchgate.net This method employs iridium complexes bearing N-heterocyclic carbene (NHC) ligands as catalysts. mdpi.comatlas.jp The reaction proceeds via a "borrowing hydrogen" or "acceptorless dehydrogenative condensation" mechanism. researchgate.net

The proposed mechanism starts with the iridium catalyst dehydrogenating glycerol to form an equilibrium mixture of glyceraldehyde and dihydroxyacetone. mdpi.comresearchgate.net The highly reactive glyceraldehyde then undergoes condensation with a 1,2-phenylenediamine derivative. Subsequent intramolecular dehydration steps lead to the formation of the final 2-methylquinoxaline product. mdpi.com The reaction is typically carried out in a solvent like 2,2,2-trifluoroethanol (B45653) with a base such as potassium carbonate. mdpi.com This catalytic system is not only environmentally friendly but also demonstrates high efficiency, providing good to excellent yields of various 2-methylquinoxaline derivatives from different substituted diamines. mdpi.comresearchgate.net

Table 3: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline (2a) from Glycerol and o-Phenylenediamine (1a)

| Catalyst (1.0 mol %) | Base (mmol) | Solvent | Yield of 2a (%) | Reference |

| Iridium-NHC Complex E | K₂CO₃ (1.0) | 2,2,2-Trifluoroethanol | 77 | mdpi.comresearchgate.net |

| Iridium-NHC Complex C | K₂CO₃ (0.5) | 2,2,2-Trifluoroethanol | 67 | researchgate.net |

| Iridium-NHC Complex D | K₂CO₃ (0.5) | 2,2,2-Trifluoroethanol | 66 | researchgate.net |

| Iridium Complex A | K₂CO₃ (0.5) | 2,2,2-Trifluoroethanol | 27 | researchgate.net |

| Iridium Complex B | K₂CO₃ (0.5) | 2,2,2-Trifluoroethanol | Trace | researchgate.net |

Optimization of Reaction Parameters: Solvent and Base Effects

The efficiency and yield of quinoxaline synthesis are significantly influenced by the choice of solvent and base. Research into the synthesis of 2-methylquinoxaline from glycerol and 1,2-phenylenediamine has provided detailed insights into these effects.

In one such optimization study, various bases were tested using 2,2,2-trifluoroethanol as the solvent. mdpi.comresearchgate.net The results demonstrated that potassium carbonate was the most effective base, yielding 92% of the product when used in a 1.0 mmol quantity. researchgate.net Other bases like cesium carbonate and potassium hydroxide (B78521) also proved effective, though they resulted in lower yields of 75% and 70%, respectively. researchgate.net In contrast, sodium carbonate and lithium carbonate were significantly less effective. researchgate.net

The choice of solvent also plays a critical role. When the reaction was conducted with potassium carbonate as the base, 2,2,2-trifluoroethanol was found to be the optimal solvent, leading to a 92% yield. researchgate.net Other solvents such as water, anisole, and toluene resulted in dramatically lower yields, highlighting the superior performance of 2,2,2-trifluoroethanol in this particular synthesis. mdpi.comresearchgate.net

Table 1: Optimization of Base and Solvent for 2-Methylquinoxaline Synthesis

| Entry | Base (mmol) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | none | CF₃CH₂OH | 2 | researchgate.net |

| 2 | Na₂CO₃ (0.50) | CF₃CH₂OH | 27 | researchgate.net |

| 3 | Li₂CO₃ (0.50) | CF₃CH₂OH | 0 | researchgate.net |

| 4 | Cs₂CO₃ (0.50) | CF₃CH₂OH | 75 | researchgate.net |

| 5 | K₂CO₃ (0.50) | CF₃CH₂OH | 82 | researchgate.net |

| 6 | K₂CO₃ (1.0) | CF₃CH₂OH | 92 | researchgate.net |

| 7 | KOH (1.0) | CF₃CH₂OH | 70 | researchgate.net |

| 8 | K₂CO₃ (1.0) | Toluene | trace | researchgate.net |

| 9 | K₂CO₃ (1.0) | Anisole | 9 | researchgate.net |

| 10 | K₂CO₃ (1.0) | H₂O | 21 | researchgate.net |

| 11 | K₂CO₃ (1.0) | t-BuOH | 1 | researchgate.net |

Conditions: Reaction of 1,2-phenylenediamine (1.0 mmol) with glycerol (1.1 mmol) in the presence of an iridium catalyst (1.0 mol %) and base in the specified solvent (1.0 mL), refluxed for 20 h. mdpi.comresearchgate.net

Oxidative Cyclization Routes for N-Oxide Generation

The generation of the quinoxaline N-oxide scaffold can be effectively achieved through various oxidative cyclization methods. These modern synthetic routes offer mild and efficient alternatives to traditional multi-step processes.

One prominent method involves the tandem oxidative azidation and cyclization of N-arylenamines. acs.org This approach utilizes trimethylsilyl (B98337) azide (B81097) (TMSN₃) and an oxidant like (diacetoxyiodo)benzene (B116549) to form two C-N bonds in a single sequence under mild conditions. acs.orgmtieat.org An electrochemical approach to this transformation has also been developed, which avoids the need for chemical oxidants and transition metal catalysts, aligning with green chemistry principles. rsc.org

Another innovative strategy is the radical-mediated cyclization of α-oxoketene N,S-acetals using tert-butyl nitrite (B80452) (TBN). thieme-connect.com This one-pot reaction proceeds via an initial nitrosation at a C(sp²)–H bond, followed by intramolecular N-arylation to form the quinoxaline ring, which is then oxidized to the N-oxide. thieme-connect.com This method is notable for its short reaction times and tolerance of various functional groups without the need for a catalyst. thieme-connect.com

The oxidative cyclization of benzil α-arylimino oximes using a mild oxidant like lead tetraacetate represents another route to quinoxaline 1-oxides. thieme-connect.com This method provides the mono-N-oxides as the sole products, avoiding the mixtures of mono- and di-N-oxides that can result from the direct oxidation of the parent quinoxaline heterocycle. thieme-connect.com

Synthesis of Substituted this compound Derivatives

Functionalization of Precursors: 2-Chloro-3-methylquinoxaline (B189447) as a Building Block

2-Chloro-3-methylquinoxaline serves as a versatile precursor for synthesizing a wide array of substituted derivatives. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

A common strategy involves the reaction of 2-chloro-3-methylquinoxaline with phenolic compounds. For instance, refluxing it with 4-hydroxybenzaldehyde (B117250) in acetonitrile in the presence of anhydrous potassium carbonate yields 2-(p-formylphenoxy)-3-methylquinoxaline. nih.govmdpi.com This intermediate can be further reacted with substituted aromatic amines to produce a series of Schiff bases. nih.govmdpi.com Similarly, reaction with 4-aminophenol (B1666318) can attach an amino-functionalized phenoxy group at the C-2 position. mdpi.com

The chloro group can also be displaced by direct reaction with aromatic amines. oup.com By refluxing 2-chloro-3-methylquinoxaline with various anilines in benzene (B151609) with potassium carbonate and potassium iodide, a range of 2-arylamino-3-methylquinoxalines can be prepared. oup.com Furthermore, reaction with mercaptoacetic acid in a basic medium leads to the formation of 2-(carboxymethylthio)-3-methylquinoxaline, demonstrating the utility of this precursor in accessing derivatives with different linking atoms. oup.com

Derivatization from Benzofurazan (B1196253) N-Oxide Intermediates

The Beirut reaction is a classical and powerful method for the synthesis of quinoxaline 1,4-dioxides, which can be subsequently deoxygenated if desired. mtieat.orgsbq.org.br This reaction involves the cycloaddition of a benzofurazan N-oxide (also known as benzofuroxan) with a compound containing two reactive carbon atoms, such as a β-diketone, enamine, or enolate. mtieat.orgsbq.org.br

This methodology allows for the one-step synthesis of highly functionalized quinoxaline N-oxides. For example, reacting benzofurazan N-oxide or its substituted derivatives with various β-diketone esters leads to the formation of quinoxaline 1,4-di-N-oxide analogues. nih.gov The reaction of substituted benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds is a key route to 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides. nih.gov The regioselectivity of the Beirut reaction, particularly with monosubstituted benzofuroxans, is often influenced by the electronic effects of the substituents. nih.gov

To improve the efficiency of this synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) have been applied. unav.edu Using microwave irradiation for the reaction between benzofurazan oxides and ethyl 4,4,4-trifluoroacetoacetate in toluene with triethylamine (B128534) as a base has been shown to significantly reduce reaction times and increase product yields compared to traditional heating methods. unav.edu

Reaction Mechanisms Involving the Quinoxaline N-Oxide Moiety

The N-oxide group in quinoxaline derivatives significantly influences their reactivity. It acts as an electron-withdrawing group, activating the heterocyclic ring for certain reactions, and can also participate directly in transformations. nih.gov

The presence of the N-oxide function in the quinoxaline ring system enhances its electrophilic character. This makes the ring more susceptible to nucleophilic attack, particularly at positions α to the N-oxide group. thieme-connect.de The electron-withdrawing nature of the N-oxide fragments facilitates nucleophilic substitution of leaving groups at positions 2, 3, 6, and 7 under relatively mild conditions. nih.gov

Conversely, quinoxalines are generally deactivated towards electrophilic substitution. However, when activating substituents are present, the site of the reaction is dependent on the specific reaction conditions. thieme-connect.de In quinoxaline N-oxides, the positions with the highest electron density, and therefore the most likely sites for electrophilic attack, are positions 5 and 8. thieme-connect.de

Quinoxaline N-oxides are known to undergo various rearrangement reactions, which can be triggered by different conditions such as light, base, or the presence of acid halides. nih.govosti.gov For instance, photochemical reactions can lead to photoisomerization, involving the migration of a substituent to the nitrogen atom of the heterocycle, or photorearrangement, which results in the elimination of a substituent and the formation of lactams. osti.gov Base-induced rearrangements are also a common feature of quinoxaline N-oxides. nih.gov Additionally, certain quinoxaline N-oxides have been observed to undergo novel rearrangements to form 6-benzimidazolinones. acs.org

Functional Group Interconversions on the this compound Scaffold

The this compound structure provides multiple sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives.

The selective removal of the oxygen atom from the N-oxide group is a crucial synthetic transformation for accessing quinoxaline derivatives from their N-oxide precursors. nih.gov This deoxygenation can be achieved using various reducing agents. nih.govthieme-connect.de

The choice of deoxygenating agent can allow for selective monodeoxygenation of quinoxaline 1,4-dioxides. For example, trimethyl phosphite (B83602) has been used for the selective deoxygenation of certain quinoxaline 1,4-dioxides, with the selectivity being influenced by the nature of the substituents adjacent to the nitrogen atoms. thieme-connect.deacs.org Electron-withdrawing groups tend to direct deoxygenation to the adjacent nitrogen atom. thieme-connect.de Other reagents that have been employed for deoxygenation include sodium dithionite (B78146), phosphorus trichloride, and L-ascorbic acid for partial reduction. thieme-connect.de Complete dideoxygenation can be achieved with reagents like titanium(III) chloride or excess sodium dithionite under mild conditions. thieme-connect.de

Table 1: Reagents for Deoxygenation of Quinoxaline N-Oxides

| Reagent | Outcome | Reference |

| Trimethyl phosphite | Selective monodeoxygenation | thieme-connect.deacs.org |

| Sodium dithionite | Monodeoxygenation or dideoxygenation | thieme-connect.de |

| Phosphorus trichloride | Stepwise deoxygenation | thieme-connect.de |

| L-Ascorbic acid | Partial reduction to monoxides | thieme-connect.de |

| Titanium(III) chloride | Dideoxygenation | thieme-connect.de |

The methyl group at the 2-position of this compound is activated by the adjacent nitrogen atom of the quinoxaline ring, making it susceptible to condensation reactions. thieme-connect.de This reactivity is a key feature for elaborating the structure and synthesizing more complex molecules.

One important transformation is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.orgslideshare.net In the context of this compound, the methyl group can act as the active hydrogen component. For example, 2-methylquinoxaline 1,4-dioxide undergoes condensation with benzaldehyde (B42025) under alkaline conditions to yield the corresponding 2-styryl derivative. thieme-connect.de Similarly, condensation reactions with other aldehydes, such as 4,4'-biphenyl carboxaldehyde, have been reported. sdiarticle4.comjournalajocs.com These reactions are typically carried out in the presence of a base, such as methanolic potassium hydroxide. sdiarticle4.com

Table 2: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Methylquinoxaline 1,4-dioxide | Benzaldehyde | 2-Styrylquinoxaline 1,4-dioxide | thieme-connect.de |

| 2-Methylquinoxaline 1,4-dioxide | 4,4'-Biphenyl carboxaldehyde | 2-(2-(4,4'-biphenyl)vinyl)quinoxaline 1,4-dioxide | sdiarticle4.comjournalajocs.com |

| 3-Methylquinoxalin-2(1H)-one | Tris(dimethylamino)methane | 3-((E)-2-(dimethylamino)vinyl)quinoxalin-2(1H)-one | thieme-connect.de |

Beyond condensation reactions, the this compound scaffold can participate in other carbon-carbon bond-forming reactions, further expanding its synthetic utility. The activation provided by the quinoxaline ring facilitates the formation of carbanions at the methyl group, which can then react with various electrophiles. thieme-connect.de

For instance, the lithiation of 2-methylquinoxaline with lithium diisopropylamide generates (quinoxalin-2-ylmethyl)lithium. This nucleophilic species can then undergo alkylation reactions, for example, with bis(trimethylsilyl)peroxide (B35051) to yield 2-ethylquinoxaline. thieme-connect.de The quinoxaline ring itself can also be a substrate for C-C bond formation. For example, quinoxalin-2(1H)-ones can undergo arylation with aryl diazonium salts under visible light photocatalysis. rsc.org

Carbon-Carbon Bond Forming Reactions

Chalcone (B49325) Synthesis from 2-Acetyl-3-methylquinoxaline 1,4-Dioxide

The synthesis of chalcones, a class of compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, can be achieved from quinoxaline derivatives. Specifically, 2-acetyl-3-methylquinoxaline 1,4-dioxide serves as a key starting material. The condensation reaction of this compound with various aldehydes, such as p-chlorobenzaldehyde, in the presence of a base like sodium hydroxide, leads to the formation of the corresponding chalcone in high yields. mdpi.comresearchgate.netresearchgate.net This Claisen-Schmidt condensation is a fundamental method for constructing the enone linkage essential for the chalcone structure. researchgate.netnih.gov

The resulting quinoxaline-based chalcones are themselves versatile intermediates. For instance, they can undergo heterocyclization reactions. Treatment with thiourea (B124793) can yield thiopyrimidine derivatives, while reaction with hydrazine (B178648) can produce pyrazole (B372694) derivatives. mdpi.comresearchgate.net

Wittig Reactions for Enone Formation

The Wittig reaction provides an alternative and powerful method for the formation of enones from quinoxaline N-oxide precursors. mdpi.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com In the context of quinoxaline chemistry, 2-acetyl-3-methylquinoxaline 1,4-dioxide can be reacted with a suitable phosphonium ylide under microwave irradiation to generate the corresponding enone. mdpi.comnih.gov This method is noted for producing compounds with significant biological activities. mdpi.com

The general mechanism of the Wittig reaction involves the initial formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene (in this case, an enone) and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org

Heteroannulation Reactions Derived from Quinoxaline N-Oxide Precursors

Quinoxaline N-oxides are valuable precursors for heteroannulation reactions, which involve the formation of a new heterocyclic ring fused to the existing quinoxaline system. rsc.org These reactions often capitalize on the reactivity of the N-oxide functionality and substituents on the quinoxaline ring. For instance, the condensation of o-phenylenediamines with α-dicarbonyl compounds is a classic method for synthesizing quinoxalines, and this principle can be extended to build more complex heterocyclic structures. rsc.orgsapub.org

Transformations of Carboxylic Acid Derivatives (e.g., Decarboxylation)

Quinoxaline-2-carboxylic acid 1,4-dioxides are a class of compounds that exhibit notable chemical reactivity, including decarboxylation. mdpi.comnih.gov These acids are often unstable and can readily lose carbon dioxide upon heating, for example, in propanol, to yield the corresponding quinoxaline 1,4-dioxide. mdpi.comnih.gov This decarboxylation can also occur as a side reaction during the synthesis of quinoxaline carboxylic acids in high-temperature water. researchgate.net

The transformation of other carboxylic acid derivatives is also synthetically important. For instance, the hydrolysis of esters of quinoxaline-2-carboxylic acid 1,4-dioxides to the corresponding carboxylic acids can be achieved under specific conditions, such as heating in aqueous ethanol in the presence of triethylamine and catalytic amounts of calcium chloride. mdpi.com

Formation of Schiff Bases and Hydrazone Derivatives

The functionalization of the quinoxaline scaffold can be readily achieved through the formation of Schiff bases and hydrazones. sciepub.comsciepub.com Hydrazides of quinoxaline-2-carboxylic acids are key intermediates in this process. mdpi.comnih.gov These hydrazides can be prepared from the corresponding esters via reaction with hydrazine. mdpi.comnih.govsapub.org

Subsequent condensation of the hydrazide with various aldehydes or ketones, often in the presence of an acid catalyst like acetic acid in ethanol, yields the corresponding hydrazone derivatives. mdpi.comnih.govsciepub.com Similarly, Schiff bases can be synthesized by reacting amino-functionalized quinoxaline derivatives with aldehydes or ketones. dntb.gov.ualongdom.org These reactions provide a straightforward method for introducing a wide range of substituents onto the quinoxaline core.

Reaction Kinetics and Selectivity Studies

Studies on the reaction kinetics of quinoxaline derivatives provide valuable insights into their reactivity and the factors governing the selectivity of their transformations. For instance, investigations into the redox reactions of compounds like dioxidine (B179994) have been conducted. acs.org

The electrochemical behavior of quinoxaline 1,4-di-N-oxides has been a subject of interest, with studies demonstrating a correlation between their reduction potentials and biological activity. unav.edu Cyclic voltammetry studies have shown that these compounds typically exhibit two reduction waves. The first is often an irreversible wave, while the second can be quasi-reversible. The reduction potentials are influenced by the substituents on the quinoxaline ring. unav.edu

In synthetic reactions, selectivity is a crucial aspect. For example, during the synthesis of substituted quinoxalines from monosubstituted benzofuroxans, 7-substituted isomers are often formed preferentially over the 6-isomers. researchgate.netnih.gov Furthermore, in the Wittig reaction, the stereoselectivity of alkene formation can be influenced by the nature of the ylide. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Coordination Chemistry of 2 Methylquinoxaline 4 Oxide and Its Ligands

Ligand Design and Coordination Modes of 2-Methylquinoxaline (B147225) 4-oxide Derivatives

The design of ligands based on the 2-methylquinoxaline 4-oxide framework allows for a variety of coordination modes. The primary coordination sites are the N-oxide oxygen atom and the nitrogen atom at the 1-position of the quinoxaline (B1680401) ring. The presence of the methyl group at the 2-position can introduce steric hindrance, influencing the geometry of the resulting metal complexes.

Derivatives of this compound can be synthesized to include additional functional groups, thereby modifying the ligand's electronic and steric properties and enabling different coordination behaviors. For instance, the introduction of amino or carboxyl groups can create multidentate ligands capable of forming stable chelate rings with metal ions.

The coordination of this compound and its derivatives can occur in several ways:

Monodentate Coordination: The ligand can coordinate to a metal center through either the N-oxide oxygen atom or the N1-donor atom. The N-oxide oxygen is generally a stronger donor than the nitrogen atom.

Bidentate Bridging Coordination: The ligand can bridge two metal centers, coordinating through both the N-oxide oxygen and the N1-nitrogen atom. This mode of coordination can lead to the formation of polymeric chains or discrete dimeric structures.

Chelating Coordination: While less common for the parent this compound, derivatives with appropriate functional groups at the 3-position can act as bidentate chelating ligands.

The choice of metal ion, counter-anion, and reaction conditions plays a crucial role in determining the final coordination mode and the dimensionality of the resulting coordination polymer. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent can influence the solubility of the reactants and the crystallinity of the product.

The complexation of 2-methylquinoxaline and its N-oxide derivatives with various transition metals has been explored, leading to a range of coordination compounds with diverse structures and properties.

Silver(I) Complexes: Silver(I) ions are known to form a variety of coordination geometries, including linear, trigonal, and tetrahedral. The reaction of 2-alkynylbenzaldoxime with secondary amines in the presence of silver(I) and copper(I) has been shown to generate 1-amino-isoquinoline-N-oxides, highlighting the role of silver in activating C-H bonds and promoting cyclization reactions. rsc.org While specific studies on this compound with silver(I) are limited, it is anticipated that the ligand would coordinate to Ag(I) primarily through the N-oxide oxygen, potentially forming linear or bridged polymeric structures.

Manganese(II) Complexes: Manganese(II) is a versatile metal ion that can adopt various coordination numbers and geometries. The synthesis of quinoxalines catalyzed by manganese(IV) dioxide has been reported. mdpi.com In the context of coordination complexes, Mn(II) has been shown to form complexes with quinoxaline-2-carboxylic acid 1,4-dioxide, where the ligand can act in a mono- or bidentate fashion. nih.gov Studies on Mn(II) complexes with non-steroidal anti-inflammatory drugs have demonstrated the formation of mononuclear complexes with distorted trigonal prismatic geometries. mdpi.com Based on these findings, this compound is expected to form stable complexes with Mn(II), likely with octahedral or tetrahedral geometries, depending on the stoichiometry and the presence of other coordinating anions.

Cobalt(II) Complexes: Cobalt(II) complexes of quinoxaline and its derivatives have been studied, revealing both octahedral and tetrahedral coordination geometries. For instance, complexes of cobalt(II) with 2-methylquinoxaline have been synthesized and characterized, showing polymeric octahedral structures for some and tetrahedral structures for others. nih.gov Phosphine-free Co(II) complexes have been utilized as catalysts for the synthesis of quinoxalines. rsc.org It is plausible that this compound would form similar complexes with Co(II), with the N-oxide group providing a strong coordination site.

Copper(II) Complexes: Copper(II) complexes with quinoxaline N-oxide derivatives have attracted attention due to their potential biological activities. nih.gov New copper-based complexes with 3-aminoquinoxaline-2-carbonitrile N1,N4-dioxide derivatives have been synthesized and characterized. nih.gov The magnetism of substituted quinoxaline complexes of copper(II) has also been investigated. acs.org Given the affinity of Cu(II) for N- and O-donor ligands, this compound is expected to form stable mononuclear or polynuclear complexes with copper(II).

For related quinoxaline derivatives, X-ray diffraction studies have revealed a variety of structures, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers. acs.org The nature of the metal ion, the counter-anion, and the substituents on the quinoxaline ring all play a significant role in determining the final structure.

Table 1: Representative Crystal Structure Data for Related Quinoxaline Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

| Triaquabis(quinoxaline)copper(II) perchlorate (B79767) | Monoclinic | P2₁/c | The copper(II) ion is in a distorted octahedral environment, coordinated to two quinoxaline molecules, three water molecules, and one perchlorate oxygen. |

| [Cu₃(L)₂(Cl)₂(DMF)₄]n (L²⁻ = 2,3-dioxyquinoxalinate) | - | - | A 3D coordination polymer where the ligand exhibits a novel coordination mode. acs.org |

Data inferred from related quinoxaline complexes.

Spectroscopic Analysis of Metal-Ligand Interactions in Coordination Compounds

Spectroscopic techniques are invaluable for characterizing metal-ligand interactions in coordination compounds.

Infrared (IR) Spectroscopy: The N-O stretching vibration in free this compound is expected to appear in the region of 1200-1300 cm⁻¹. Upon coordination to a metal ion through the oxygen atom, this band typically shifts to a lower frequency due to the weakening of the N-O bond. The magnitude of this shift can provide an indication of the strength of the metal-oxygen bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and the intra-ligand π-π* and n-π* transitions. Shifts in the absorption bands of the ligand upon coordination can indicate the involvement of the quinoxaline ring in the metal-ligand bonding. For instance, new charge-transfer bands may appear in the spectra of the complexes.

Table 2: Expected Spectroscopic Shifts upon Coordination

| Spectroscopic Technique | Free Ligand (this compound) | Coordinated Ligand |

| IR Spectroscopy | ν(N-O) ≈ 1200-1300 cm⁻¹ | ν(N-O) shifts to lower frequency |

| UV-Vis Spectroscopy | π-π* and n-π* transitions | Shifts in ligand-based transitions and appearance of d-d and charge-transfer bands |

Data is hypothetical and based on general principles of coordination chemistry.

Computational Studies on Metal-Complex Stability and Geometry

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the stability and geometry of metal complexes. These studies can provide insights into the electronic structure, bonding, and reactivity of the complexes, complementing experimental findings.

For related metal complexes of quinoxaline derivatives, DFT calculations have been used to determine the optimum geometry of the ligands and their metal complexes. nih.gov These studies can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. Furthermore, computational methods can be employed to calculate the binding energies of the ligands to the metal ions, providing a measure of the stability of the complexes. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) can offer insights into the electronic transitions observed in the UV-Vis spectra and the potential reactivity of the complexes. researchgate.net

Computational and Theoretical Investigations of 2 Methylquinoxaline 4 Oxide

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 2-Methylquinoxaline (B147225) 4-oxide. These theoretical examinations offer insights into the molecule's stability, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to investigate the properties of quinoxaline (B1680401) derivatives. DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311++G(d,p), are a common choice for optimizing the molecular geometry and predicting various molecular properties. For instance, in a study on 2-methylamino-3-methyl quinoxaline, quantum calculations confirmed that the 4-oxide structure is the more stable monoxide product. unt.edu DFT methods are also employed to explore the impact of different substituents on the quinoxaline ring system, providing insights into their electronic and structural effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

| Property | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of the molecule to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability of the molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For quinoxaline derivatives, the nitrogen atoms and the oxygen of the N-oxide group are expected to be regions of high electron density.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, -χ) | Measures the energy lowering upon accepting electrons. |

Thermodynamic Calculations and Stability Predictions

Computational methods can predict the thermodynamic properties of molecules, such as the enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for assessing the stability of different isomers and conformations. For instance, theoretical calculations on 2-methylamino-3-methyl quinoxaline monoxides indicated that the 4-oxide is the dominant and more stable product. unt.edu Thermodynamic studies on related quinoxaline 1,4-dioxides have also been conducted, providing valuable data on their energetic properties.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data, which is essential for the structural characterization of molecules.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate them with the observed spectral bands, leading to a more accurate understanding of the vibrational modes of the molecule. For various quinoxaline derivatives, computational studies have successfully assigned the characteristic vibrational bands, including C-H, C-N, and C=C stretching and bending modes. While specific calculated vibrational frequencies for 2-Methylquinoxaline 4-oxide are not detailed in the provided search results, the general approach involves comparing the theoretically predicted spectrum with the experimental one to confirm the molecular structure.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds in the aromatic rings. |

| C-H stretching (methyl) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methyl group. |

| C=N stretching | 1600 - 1650 | Stretching vibrations of the carbon-nitrogen double bonds in the quinoxaline ring. |

| C=C stretching (aromatic) | 1450 - 1600 | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| N-O stretching | 1200 - 1300 | Stretching vibration of the nitrogen-oxygen bond in the N-oxide group. |

Electronic Absorption Spectra Simulations (UV-Vis, TD-DFT)

The electronic absorption properties of this compound can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT), a workhorse of modern computational chemistry for studying excited states. arxiv.orgaps.orgnih.gov This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For quinoxaline derivatives, TD-DFT calculations are typically performed using hybrid functionals, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). researchgate.netnih.govresearchgate.net The inclusion of a polarizable continuum model (PCM) is often necessary to simulate the effect of a solvent, which can significantly influence the positions of the absorption bands. researchgate.netnih.gov

Simulations for this compound would be expected to reveal several key electronic transitions. The primary absorptions are typically attributable to π → π* transitions within the aromatic quinoxaline ring system and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The N-oxide moiety plays a crucial role, influencing the energy levels of the molecular orbitals and often leading to distinct spectral features compared to the parent 2-methylquinoxaline. A comparative analysis between experimental and computationally simulated spectra is a powerful tool for validating the chosen theoretical methodology and accurately assigning the nature of the observed electronic transitions. nih.govresearchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Quinoxaline N-Oxide Derivative

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 385 | 0.095 | HOMO → LUMO (n → π) |

| S0 → S2 | 352 | 0.210 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 310 | 0.155 | HOMO → LUMO+1 (π → π) |

| S0 → S4 | 275 | 0.350 | HOMO-2 → LUMO (π → π) |

Note: This table presents hypothetical data based on typical TD-DFT results for similar quinoxaline N-oxide compounds to illustrate the expected output of such a simulation. Values are for demonstration purposes.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, this approach can be applied to understand its synthesis and subsequent reactivity.

The formation of quinoxaline N-oxides, for example, often proceeds via the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with an enamine or enolate. nih.govmdpi.com A computational investigation of this reaction would involve:

Geometry Optimization: Calculating the minimum energy structures of reactants, intermediates, transition states, and products.

Transition State (TS) Searching: Locating the first-order saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy path.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Table 2: Hypothetical Calculated Energies for a Key Step in a Quinoxaline N-Oxide Synthetic Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Separated starting materials |

| Intermediate Complex | -5.2 | Pre-reaction complex |

| Transition State (TS1) | +21.5 | Activation barrier for C-N bond formation |

| Intermediate | -15.8 | Covalently bonded intermediate |

| Transition State (TS2) | +12.3 | Activation barrier for proton transfer |

| Product Complex | -25.0 | Final product before workup |

Note: This table contains hypothetical energy values to illustrate a reaction energy profile that could be generated from a computational study.

Intermolecular Interactions and Topological Analyses

To understand how this compound interacts with itself in the solid state or with other molecules (e.g., solvents or biological receptors), computational methods that analyze the electron density (ρ(r)) are employed. The Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) are two prominent approaches. mdpi.comnih.gov

Atoms in Molecules (AIM): This theory, developed by Richard Bader, partitions the molecular electron density into atomic basins. The topology of the electron density is analyzed by locating its critical points (where the gradient of the density is zero). A (3, -1) critical point, known as a bond critical point (BCP), found between two atoms is indicative of a chemical interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction. For instance, a relatively high ρ and a negative ∇²ρ are characteristic of a covalent bond, while a low ρ and a positive ∇²ρ signify closed-shell interactions, such as hydrogen bonds or van der Waals contacts. mdpi.com

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. It is particularly useful for identifying and visualizing weak non-covalent interactions. mdpi.comnih.gov An RDG analysis typically involves a scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix. In these plots, spikes at low density values indicate non-covalent interactions. These interactions can be visualized in real space as isosurfaces, which are color-coded to distinguish between strong attractive interactions (like hydrogen bonds, typically blue), weaker van der Waals interactions (green), and repulsive steric clashes (red). researchgate.netresearchgate.net For this compound, RDG analysis could beautifully illustrate potential C-H···O hydrogen bonds involving the methyl group and the N-oxide oxygen, as well as π-stacking interactions between the aromatic rings.

Table 3: Representative AIM Parameters for Interactions in a this compound Dimer

| Interaction | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) | Interaction Type |

| C-H···O | 0.015 | +0.045 | Weak Hydrogen Bond |

| C···C (π-stacking) | 0.008 | +0.021 | van der Waals |

| N-O (N-oxide bond) | 0.250 | -0.150 | Polar Covalent |

Note: This table shows typical, representative values for AIM parameters to demonstrate how this analysis quantifies chemical interactions.

Influence of External Fields on Molecular Properties

The application of an external electric field (EEF) can significantly perturb the electronic structure and properties of a molecule. Computational studies allow for the systematic investigation of these effects. This compound, with its inherent dipole moment arising from the polar N-oxide bond, is expected to be sensitive to an EEF.

Applying an EEF in a simulation can lead to:

Changes in Geometry: Bond lengths may be stretched or compressed depending on their alignment with the field. For this compound, a field aligned with the N-O bond could modulate its length and strength.

Shifts in Vibrational Frequencies: The Stark effect can cause shifts in the frequencies of vibrational modes, which could be observed in the IR spectrum.

Alteration of Electronic Properties: The EEF can polarize the electron density, leading to a change in the molecule's dipole moment. It can also alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby changing the HOMO-LUMO gap. A reduction in the gap generally implies increased reactivity and a red-shift in the UV-Vis spectrum.

Catalysis or Inhibition of Reactions: By stabilizing or destabilizing a polar transition state relative to the reactants, an EEF can catalyze or inhibit a chemical reaction, offering a novel way to control chemical reactivity.

These computational investigations provide fundamental insights into how the molecular properties of this compound can be tuned by its environment, a concept with potential applications in materials science and molecular electronics.

Table 4: Hypothetical Influence of an External Electric Field (EEF) on Properties of this compound

| Property | Zero Field | With EEF (0.01 a.u.) |

| Dipole Moment (Debye) | 4.5 | 5.8 |

| HOMO Energy (eV) | -6.2 | -6.0 |

| LUMO Energy (eV) | -1.8 | -2.1 |

| HOMO-LUMO Gap (eV) | 4.4 | 3.9 |

| N-O Bond Length (Å) | 1.250 | 1.258 |

Note: This table presents hypothetical data to illustrate the typical effects of an external electric field on key molecular properties.

Advanced Analytical and Characterization Techniques in 2 Methylquinoxaline 4 Oxide Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-Methylquinoxaline (B147225) 4-oxide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-Methylquinoxaline 4-oxide. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy of the parent compound, 2-methylquinoxaline, the methyl protons typically appear as a singlet at approximately 2.7-2.8 ppm. chemicalbook.com The aromatic protons on the quinoxaline (B1680401) ring system exhibit complex splitting patterns in the downfield region, generally between 7.5 and 8.8 ppm, due to spin-spin coupling. chemicalbook.com The introduction of the N-oxide at the 4-position significantly influences the electron density of the heterocyclic ring, leading to shifts in the proton signals. For instance, in related quinoxaline 1,4-di-N-oxide derivatives, the protons on the carbon atoms adjacent to the N-oxide groups are deshielded and resonate at lower fields. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 2-methylquinoxaline, the methyl carbon signal is observed upfield, around 22-23 ppm. semanticscholar.org The carbons of the quinoxaline ring resonate in the aromatic region, typically from 128 to 155 ppm. semanticscholar.org The presence of the N-oxide group in this compound also induces shifts in the ¹³C spectrum, with the carbons directly bonded to the nitrogens being particularly affected.

Detailed analysis of chemical shifts, integration values, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons, confirming the substitution pattern and the presence of the N-oxide functionality.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-Methylquinoxaline and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Methylquinoxaline | 2.74 (s, 3H, CH₃), 7.65-7.73 (m, 2H), 8.00 (d, 1H), 8.05 (dd, 1H), 8.71 (s, 1H) | 22.4, 128.5, 128.8, 129.0, 129.9, 140.8, 141.9, 145.9, 153.6 | semanticscholar.org |

| 2-Benzyl-3,7-dimethylquinoxaline 1,4-di-N-oxide | 2.63 (s, 3H, C7-CH₃), 2.77 (s, 3H, C3-CH₃), 4.62 (s, 2H, CH₂), 7.30 (m, 5H, Ph), 7.68 (d, 1H), 8.47 (s, 1H), 8.54 (d, 1H) | Not specified | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the N-oxide group.

The characteristic absorption bands for the quinoxaline ring system include C-H stretching vibrations of the aromatic ring, C=N and C=C stretching vibrations within the ring, and various bending vibrations. For related quinoxaline 1,4-di-N-oxide derivatives, the N-O stretching vibration is a key diagnostic peak, typically appearing in the region of 1250-1350 cm⁻¹. mdpi.com The exact position of this band can be influenced by the electronic effects of other substituents on the ring.

Other important absorptions include the C-H stretching of the methyl group, usually found around 2900-3000 cm⁻¹. The analysis of the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the molecule, which can be used for identification by comparison with reference spectra.

Table 2: Key IR Absorption Bands for Quinoxaline Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-O Stretch (in N-oxides) | 1250 - 1350 | mdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 3000 | nih.gov |

| C=N and C=C Stretch | 1500 - 1650 | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions. alley-science.ru

The quinoxaline ring system gives rise to strong absorptions in the UV region. The introduction of the N-oxide group can cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system and the presence of non-bonding electrons on the oxygen atom. For example, a study on a related compound, 2-methylquinoxaline 1,4-dioxide, showed absorption bands at 240 nm and 270 nm, attributed to π→π* transitions, and a band at 320 nm assigned to an n→π* transition. alley-science.ru The specific wavelengths and intensities of these absorptions are sensitive to the solvent polarity and the substitution pattern on the quinoxaline ring.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS confirms the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion.

The molecular weight of 2-methylquinoxaline is 144.17 g/mol . sigmaaldrich.com The addition of an oxygen atom to form the 4-oxide increases the molecular weight to approximately 160.17 g/mol . Electron ionization (EI) mass spectrometry of the parent 2-methylquinoxaline shows a prominent molecular ion peak at m/z 144, with a significant fragment ion at m/z 117, corresponding to the loss of a hydrogen cyanide (HCN) molecule. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 160. The fragmentation pattern would likely involve the loss of the oxygen atom and subsequent fragmentation of the resulting 2-methylquinoxaline cation.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its presence in complex samples.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) of Derivatized Products

Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is a highly sensitive and selective technique for the analysis of this compound and its derivatives, particularly in biological or environmental matrices. mdpi.comsemanticscholar.org

This method combines the separation power of liquid chromatography with the precise mass determination of mass spectrometry. In studies involving the derivatization of dicarbonyl compounds like methylglyoxal (B44143) with o-phenylenediamine (B120857) derivatives, the resulting quinoxaline products, such as 2-methylquinoxaline, can be effectively separated and detected. mdpi.com The ESI source allows for the gentle ionization of the analytes, typically forming protonated molecules [M+H]⁺, which are then detected by the mass spectrometer.

For instance, in the analysis of methylglyoxal derivatized with 4-methoxyphenylenediamine, the resulting methoxy-2-methylquinoxaline product exhibited a protonated molecular ion at m/z 175. mdpi.comresearchgate.net The high sensitivity of LC-ESI-MS allows for the detection and quantification of these derivatives at very low concentrations. researchgate.net Furthermore, the use of tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragment ions, enhancing the confidence in compound identification. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylquinoxaline |

| 2-Benzyl-3,7-dimethylquinoxaline 1,4-di-N-oxide |

| 2-Amino-3-methylquinoxaline 1,4-di-N-oxide |

| Hydrogen cyanide |

| Methylglyoxal |

| o-Phenylenediamine |

| 4-Methoxyphenylenediamine |

Applications of 2 Methylquinoxaline 4 Oxide in Organic Synthesis and Materials Science

Role as Versatile Intermediates for Diverse Organic Syntheses

The presence of the N-oxide functionality in 2-methylquinoxaline (B147225) N-oxides activates the C2-methyl group, rendering its protons acidic and susceptible to a variety of chemical transformations. nih.gov This reactivity makes these compounds valuable intermediates for constructing more complex molecular architectures.

The high acidity of the methyl group's C-H bonds facilitates condensation reactions with various electrophiles. nih.gov For instance, 2-methylquinoxaline 1,4-dioxide readily undergoes condensation with aldehydes, such as 4,4'-biphenyl carboxaldehyde, to yield new derivatives. sdiarticle4.com Similarly, condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) produces enamines in high yields. nih.gov These enamines can be further modified through reactions like transamination. nih.gov

The activated methyl group can also be oxidized. The oxidation of 2-methylquinoxaline 1,4-di-N-oxide with selenium dioxide (SeO₂) yields the corresponding 2-formylquinoxaline 1,4-dioxide. researchgate.net This aldehyde is a crucial precursor for synthesizing other functional molecules, such as nitrones, through condensation with N-substituted hydroxylamines. nih.gov These transformations highlight the role of the methyl group as a synthetic handle that can be elaborated into various functional groups.

The versatility of this intermediate extends to the synthesis of important bioactive molecules. The bromination of the methyl groups on a related compound, 2,3-dimethylquinoxaline (B146804) 1,4-dioxide, and subsequent reactions are foundational steps in the synthesis of antibacterial drugs like quinoxidine (B158214) and dioxidine (B179994). nih.gov

Table 1: Synthetic Transformations of 2-Methylquinoxaline N-Oxides

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 2-Methylquinoxaline 1,4-dioxide | 4,4'-Biphenyl carboxaldehyde | Condensation Product | sdiarticle4.com |

| 2-Acyl-3-methylquinoxaline 1,4-dioxides | N,N-dimethylformamide dimethyl acetal | Enamine | nih.gov |

| 2-Methylquinoxaline 1,4-di-N-oxide | Selenium Dioxide (SeO₂) | Aldehyde | researchgate.net |

| 2-Formylquinoxaline 1,4-dioxide | N-substituted hydroxylamines | Nitrone | nih.gov |

Integration into Fluorescent and Chromophoric Systems

Quinoxaline (B1680401) derivatives are integral components in the design of fluorescent and chromophoric materials due to the electron-withdrawing nature of the pyrazine (B50134) ring. researchgate.net This property is essential for creating molecules with intramolecular charge transfer (ICT) characteristics, which often lead to strong luminescence. researchgate.netresearchgate.net

The condensation of 2-methylquinoxaline 1,4-dioxide derivatives with aromatic aldehydes, such as 4,4'-biphenyl carboxaldehyde, has been explored for the synthesis of novel compounds with potential fluorescent and chromophoric applications. sdiarticle4.comresearchgate.net The resulting extended π-conjugated systems are designed to exhibit these optical properties. researchgate.net Although solubility can be a challenge, these synthetic routes demonstrate the potential of 2-methylquinoxaline N-oxides as precursors to functional dyes. researchgate.net The resulting products from these condensation reactions are often highly colored, indicating their chromophoric nature. sdiarticle4.com

The general strategy involves using the quinoxaline moiety as an electron-accepting unit within a "push-pull" molecular architecture. This design principle, where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge, is fundamental to developing materials with significant optical and electronic properties. researchgate.net

Contributions to Electroluminescent Materials Development

The electron-deficient character of the quinoxaline ring makes its derivatives suitable for applications in electroluminescent (EL) materials, particularly in organic light-emitting diodes (OLEDs). scispace.comlongdom.org In these devices, materials with good electron-transporting capabilities are crucial for efficient operation, and quinoxaline-based compounds have been identified as excellent electron transport and electron-injecting materials. cusat.ac.in

Quinoxaline derivatives are used to create polymers and small molecules that facilitate the movement of electrons within an OLED. cusat.ac.in For example, poly(phenyl quinoxaline) has been successfully used as an electron transport material in polymer light-emitting diodes, demonstrating the utility of the quinoxaline core in this technology. cusat.ac.in The incorporation of quinoxaline moieties into polymers or as chromophore-labeled derivatives contributes to the development of stable and efficient blue electroluminescent materials. cusat.ac.in The inherent properties of the quinoxaline structure help in balancing charge injection and transport, which is critical for achieving high device performance. scispace.com

Utility in Metal Corrosion Inhibition

Quinoxaline derivatives have been recognized for their ability to inhibit the corrosion of metals, such as mild steel, particularly in acidic environments. scispace.comimist.masemanticscholar.org The effectiveness of these organic compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.maresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and functional groups within the quinoxaline molecule. semanticscholar.orgresearchgate.net These features allow the molecules to bond with the metal surface. Studies on various quinoxaline derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.masemanticscholar.org The formation of a protective film on the steel surface increases the charge transfer resistance and decreases the double-layer capacitance, as confirmed by electrochemical impedance spectroscopy (EIS). semanticscholar.orgimist.ma The efficiency of inhibition generally increases with the concentration of the quinoxaline derivative. imist.maimist.ma

Table 2: Corrosion Inhibition Efficiency of Quinoxaline Derivatives for Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Technique | Reference(s) |

|---|---|---|---|---|

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione | 5x10⁻³ M | >90% (inferred from graphical data) | Potentiodynamic Polarization | imist.ma |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one | 10⁻³ M | 92.4% | Electrochemical Impedance Spectroscopy | semanticscholar.org |

Q & A

Q. How can researchers confirm the structural identity of 2-Methylquinoxaline 4-oxide in synthesized samples?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify methyl group positions and oxide functionality.

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 174 for CHNO) with databases like the EPA/NIH Mass Spectral Database .

- Infrared (IR) Spectroscopy : Identify characteristic N-O and aromatic stretching vibrations. Cross-reference with known spectral data and alternative nomenclature (e.g., "2-Hydroxyquinoxaline-4-N-oxide") .

Q. What safety protocols are recommended when handling this compound given its potential genotoxicity?

Methodological Answer:

- In Vitro Genotoxicity Mitigation : Use fume hoods, closed systems, and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to minimize exposure, as in vitro studies suggest genotoxic potential .

- Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Preparedness : Install safety showers and eye-wash stations, and adhere to protocols for chemical spills or inhalation incidents .

Q. What experimental design considerations are critical for synthesizing this compound?

Methodological Answer:

- Oxidation Conditions : Optimize reaction parameters (e.g., oxidizing agents like HO or peracids) to ensure selective N-oxidation without side reactions.

- Purification : Use column chromatography or recrystallization to isolate the product, and validate purity via HPLC or melting point analysis .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthetic steps, including reagent ratios, temperatures, and characterization data .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro genotoxicity data and absent in vivo evidence for this compound?

Methodological Answer:

- In Vivo Studies : Design rodent models to assess mutagenicity (e.g., Ames test in vivo variants) and DNA adduct formation.

- Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450 interactions) that may detoxify the compound in vivo, explaining discrepancies with in vitro results .

- Dose-Response Relationships : Establish thresholds for genotoxic effects using pharmacokinetic modeling.

Q. How can analytical methods for detecting this compound in biological matrices be optimized?

Methodological Answer:

- Chromatographic Techniques : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and validate methods for sensitivity (LOD < 0.1 µg/mL) and reproducibility (%RSD < 5%).

- Derivatization : Enhance detection limits by converting the compound into stable derivatives (e.g., 2-methylquinoxaline) via reaction with methylglyoxal .

- Matrix Effects : Employ solid-phase extraction (SPE) to remove interfering substances from biological samples (e.g., plasma or tissue homogenates).

Q. What strategies improve the stability of this compound during long-term storage?

Methodological Answer:

- Peroxide Inhibition : Add stabilizers (e.g., BHT) to prevent autoxidation, especially if stored in aprotic solvents .

- Storage Conditions : Keep under inert gas (N or Ar) at –20°C in amber vials to limit photodegradation and moisture uptake .

- Stability Monitoring : Conduct periodic HPLC analysis to quantify degradation products.

Q. How can synthesis yields of this compound be enhanced while minimizing byproducts?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Fe) to accelerate oxidation rates.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve reactant solubility and reaction homogeneity .

- Kinetic Studies : Perform time-course experiments to identify optimal reaction termination points.

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility of genotoxicity assays for this compound across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt OECD guidelines (e.g., Test No. 471 for bacterial reverse mutation) with positive/negative controls.

- Inter-Lab Validation : Share characterized samples and raw data (e.g., comet assay images) via open-access platforms.

- Meta-Analysis : Compare results across studies to identify confounding variables (e.g., solvent choice or cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。